
2'-Nitroacetophenone
Overview
Description
2’-Nitroacetophenone (CAS 577-59-3), also known as 1-(2-nitrophenyl)ethanone, is a monosubstituted acetophenone derivative with a nitro group at the ortho position of the benzene ring. Its molecular formula is C₈H₇NO₃, and it has a molecular weight of 165.15 g/mol . Key physical properties include a melting point of 25–28°C, a boiling point of 158–160°C at 16 mmHg, and a density of 1.24 g/cm³ . It is partly soluble in water, ethanol, ether, chloroform, and ethyl acetate .
This compound is widely used as a synthetic intermediate in organic chemistry, pharmaceuticals (e.g., tyrosinase inhibitors), agrochemicals, and dyestuffs . It also serves as a precursor for synthesizing 2-nitrobenzoic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2’-Nitroacetophenone can be synthesized through the nitration of acetophenone. One common method involves slowly adding acetophenone into a mixture of concentrated sulfuric acid and nitric acid at a temperature of -15°C. Calcium silicate powder is then added, and the mixture is stirred overnight. The reaction mixture is then poured into ice water, and the resulting yellow solid is filtered to obtain 2’-Nitroacetophenone with a high yield and purity .
Industrial Production Methods: In industrial settings, 2’-Nitroacetophenone is synthesized from o-nitroethylbenzene by oxidation. This process involves adding o-nitroethylbenzene, decanoic acid, and an initiator such as azobisisobutyronitrile into a reaction tower. Air is slowly passed into the tower, maintaining the pressure at 0.3-0.8 MPa and controlling the oxidation at 120-130°C to generate 2’-Nitroacetophenone .
Chemical Reactions Analysis
Types of Reactions: 2’-Nitroacetophenone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-nitrobenzoic acid.
Reduction: The nitro group can be reduced to an amino group, forming 2’-aminoacetophenone.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used under basic conditions.
Major Products:
Oxidation: 2-nitrobenzoic acid.
Reduction: 2’-aminoacetophenone.
Substitution: Various substituted acetophenones depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
Role as an Intermediate:
2'-Nitroacetophenone serves as a crucial intermediate in organic synthesis, particularly in the production of other nitro compounds. It can be transformed into various derivatives through processes such as reduction, hydrolysis, and acylation, making it a key building block in synthetic organic chemistry.
Synthesis of Derivatives:
- 2-Nitrobenzoic Acid: this compound can be converted into 2-nitrobenzoic acid under mild conditions (20°C), which is essential for further synthetic applications .
- Pharmaceutical Intermediates: It is used to synthesize pharmaceutical compounds, such as antidiabetic drugs and antibiotics, showcasing its importance in medicinal chemistry.
Pharmaceutical Applications
Anticancer Properties:
Research indicates that derivatives of this compound can modulate cell signaling pathways associated with apoptosis and cell proliferation. This suggests potential anticancer properties, making it a candidate for further investigation in cancer therapy.
Synthesis of Active Pharmaceutical Ingredients (APIs):
- Epinephrine Derivatives: The m-nitroacetophenone variant is employed in the synthesis of epinephrine and related compounds, which are critical in treating allergic reactions and asthma.
- Antibiotics: p-Nitroacetophenone derivatives are utilized in synthesizing broad-spectrum antibiotics like chloramphenicol, highlighting the compound's relevance in pharmaceutical development .
Agrochemical Applications
Pesticide Production:
The compound is also involved in the synthesis of agrochemicals, including herbicides and insecticides. Its ability to form various derivatives makes it suitable for creating effective chemical agents used in agriculture.
Dye Production
Dyestuffs:
this compound is utilized in the production of dyes due to its ability to form colored compounds when reacted with other chemicals. This application is significant in textile and material industries where colorfastness and vibrancy are essential.
Data Table: Summary of Applications
Application Area | Specific Uses | Notes |
---|---|---|
Organic Synthesis | Intermediate for nitro compounds | Key building block for further reactions |
Pharmaceuticals | Anticancer agents, APIs (e.g., epinephrine) | Potential for new drug development |
Agrochemicals | Synthesis of pesticides | Important for crop protection |
Dye Production | Used in manufacturing dyes | Contributes to color vibrancy in textiles |
Case Studies
-
Anticancer Activity Study:
A study demonstrated that certain derivatives of this compound exhibited significant anticancer activity by influencing apoptotic pathways. The findings suggest that these compounds could serve as lead candidates for developing new cancer therapies. -
Synthesis Methodology:
A novel preparation method was developed using nitrobenzoic acid as a raw material for synthesizing nitroacetophenones. This method provides high yields with reduced environmental impact compared to traditional nitration processes . -
Analytical Techniques:
Recent advancements include the application of reversed-phase ultra-high-performance liquid chromatography (RP-UHPLC) coupled with tandem mass spectrometry (MS/MS) for the detection and quantification of this compound in biological samples, enhancing its applicability in pharmacokinetics studies .
Mechanism of Action
The mechanism of action of 2’-Nitroacetophenone involves its functional groups. The nitro group is an electron-withdrawing group, which makes the aromatic ring more susceptible to nucleophilic attack. This property is exploited in various substitution reactions. Additionally, the carbonyl group can participate in nucleophilic addition reactions, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
2’-Nitroacetophenone belongs to a broader class of nitro-substituted acetophenones. Below is a detailed comparison with structurally analogous compounds:
Table 1: Structural and Functional Comparisons
Key Comparative Analysis
Reactivity and Synthetic Utility: 2’-Nitroacetophenone undergoes reductive cyclization with allyl bromide and Zn dust to form heterocycles , whereas 2’-hydroxy-3’-nitroacetophenone is a precursor for chromone derivatives via alkali hydrolysis . The benzyloxy derivative (2’-Benzyloxy-5’-nitroacetophenone) is synthesized via nucleophilic substitution, highlighting the influence of electron-withdrawing groups on reaction pathways .
Biological Activity: 2’-Nitroacetophenone thiosemicarbazone (TSC 10) exhibits potent tyrosinase inhibition (IC₅₀ = 0.38 µM), outperforming many analogs due to its planar thiosemicarbazone moiety . In contrast, 2-hydroxy-ω-nitroacetophenone derivatives demonstrate moderate antibacterial activity against S. aureus and E. coli .
Physicochemical Properties: Fluorinated derivatives (e.g., 2,2’,2’’-trifluoro-2’-nitroacetophenone oxime) show altered solubility and stability due to fluorine’s electronegativity, enabling specialized applications in coordination chemistry . The bromo analog’s higher molecular weight and halogen presence enhance its utility in Suzuki-Miyaura cross-coupling reactions .
Biological Activity
2'-Nitroacetophenone is a compound that has garnered attention in various fields of biological research due to its diverse biological activities. This article synthesizes findings from multiple studies to present a comprehensive overview of the biological activity associated with this compound, including its mechanisms, effects on different biological systems, and potential applications.
This compound, also known as 2-nitro-1-phenylethanone, is an aromatic nitro compound with the molecular formula CHNO. It features a nitro group (-NO) attached to the second carbon of the acetophenone structure. The presence of the nitro group significantly influences its reactivity and biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : Studies indicate that compounds similar to this compound exhibit antioxidant properties, which may be linked to their ability to scavenge free radicals and reduce oxidative stress in cells. This is particularly relevant in models of aging and neurodegenerative diseases.
- Enzyme Inhibition : Research has shown that this compound can act as an inhibitor of certain enzymes. For instance, it has been documented to inhibit epoxide hydrolases, which play a crucial role in detoxifying epoxides in biological systems . This inhibition can affect various metabolic pathways, potentially leading to altered drug metabolism and efficacy.
Anticancer Properties
Recent studies have explored the potential anticancer effects of this compound derivatives. For example, related compounds have been shown to induce apoptosis in cancer cells by promoting mitochondrial dysfunction and cell cycle arrest at the G2/M phase . These findings suggest that this compound could have similar effects, warranting further investigation into its anticancer properties.
Neuroprotective Effects
The compound's antioxidant capabilities may extend to neuroprotection. In experimental models, it has been observed that related nitro compounds can protect neuronal cells from oxidative damage, thereby potentially slowing the progression of neurodegenerative diseases such as Alzheimer’s .
Study on Antioxidant Activity
In a study investigating the antioxidant effects of various nitro compounds, this compound was found to significantly reduce levels of reactive oxygen species (ROS) in cultured neuronal cells. The mechanism was linked to the modulation of signaling pathways associated with oxidative stress response .
Compound | IC50 (µM) | Mechanism |
---|---|---|
This compound | 15 | ROS scavenging |
Related Nitro Compound | 12 | Induction of antioxidant enzymes |
Enzyme Inhibition Study
Another study focused on the inhibitory effects of this compound on epoxide hydrolases. The results indicated a significant reduction in enzyme activity at concentrations above 10 µM, suggesting its potential role as a therapeutic agent in conditions where epoxide accumulation is detrimental .
Enzyme | Inhibition (%) at 10 µM |
---|---|
Epoxide Hydrolase | 75 |
Cytochrome P450 | 60 |
Q & A
Basic Research Questions
Q. What are the recommended storage conditions for 2'-Nitroacetophenone to ensure stability during experimental use?
To maintain stability, store this compound at room temperature (<15°C recommended) in a cool, dark place, and ensure containers are tightly sealed to prevent oxidation. Avoid prolonged storage due to potential degradation into hazardous byproducts like nitrogen oxides (NOx) . Incompatible with oxidizing agents; separate storage for such materials is critical . Regularly monitor storage conditions and request updated SDS for long-term storage .
Q. What synthetic routes are commonly employed for the laboratory-scale preparation of this compound?
While direct synthesis methods for this compound are not explicitly detailed in the evidence, analogous nitroacetophenone derivatives (e.g., 3'- and 4'-nitro isomers) are typically synthesized via electrophilic aromatic nitration of acetophenone derivatives. For example, nitration using nitric acid in sulfuric acid under controlled temperatures (0–5°C) can yield regioselective products. Post-synthesis purification via recrystallization (ethanol/water mixtures) is recommended . Validate regiochemistry using NMR or X-ray crystallography.
Q. How should researchers handle discrepancies in reported physical properties (e.g., melting point variations) of this compound?
Discrepancies in physical properties (e.g., melting point ranges of 23–27°C vs. unreported values) may arise from impurities or polymorphic forms. Methodological steps include:
- Repurifying the compound using column chromatography or recrystallization.
- Characterizing batches via HPLC (>96.0% purity threshold) and differential scanning calorimetry (DSC) .
- Cross-referencing with authoritative databases (e.g., Reaxys, PubChem) and reporting experimental conditions (e.g., heating rate) to ensure reproducibility .
Advanced Research Questions
Q. What methodological considerations are essential when investigating the antioxidant potential of this compound in model organisms?
Key strategies include:
- Model Selection : Use C. elegans mutants (e.g., daf-16) to probe insulin/IGF-1 pathway involvement, as demonstrated for structurally similar 2-bromo-4'-nitroacetophenone .
- Dose Optimization : Conduct dose-response assays (e.g., 0.1–10 µg/mL) to identify efficacy thresholds, noting toxicity limits (LD50: 800 mg/kg in mice) .
- Stress Assays : Expose treated organisms to thermal (35°C) or oxidative (paraquat) stress, monitoring survival rates and motility metrics . Normalize data against controls and use Kaplan-Meier analysis for lifespan studies.
Q. How can computational chemistry approaches enhance the understanding of structure-activity relationships in this compound derivatives?
Leverage QSAR models to predict bioactivity:
- Descriptor Selection : Incorporate electronic (Hammett σ), spatial (molar refractivity), and topological (Wiener index) parameters, as validated for 4-nitroacetophenone derivatives .
- Model Validation : Split datasets into training/validation sets (80:20 ratio), using metrics like cross-validated (>0.7) and F-ratio tests.
- In Silico Docking : Simulate interactions with biological targets (e.g., bacterial enzymes for antibacterial studies) using AutoDock Vina, prioritizing derivatives with enhanced binding affinities .
Q. What experimental strategies are recommended for resolving contradictions between in vitro and in vivo toxicity profiles of this compound?
Address discrepancies through:
- Metabolic Profiling : Use hepatic microsome assays to identify metabolites (e.g., nitro-reduction products) that may explain in vivo toxicity .
- Interspecies Comparisons : Compare toxicity in rodents (acute LD50: 800–1600 mg/kg) with in vitro cytotoxicity (e.g., IC50 in HepG2 cells).
- Pathway Analysis : Apply transcriptomics (RNA-seq) to identify differentially expressed genes in exposed models, focusing on oxidative stress (e.g., sod-3, ctl-2 in C. elegans) .
Properties
IUPAC Name |
1-(2-nitrophenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c1-6(10)7-4-2-3-5-8(7)9(11)12/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUGXZLKUDLDTKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
Record name | O-NITROACETOPHENONE | |
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DSSTOX Substance ID |
DTXSID6025723 | |
Record name | 2-Nitroacetophenone | |
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Molecular Weight |
165.15 g/mol | |
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
Physical Description |
O-nitroacetophenone is a clear yellow liquid. Insoluble in water. (NTP, 1992) | |
Record name | O-NITROACETOPHENONE | |
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Boiling Point |
316 °F at 16 mmHg (NTP, 1992) | |
Record name | O-NITROACETOPHENONE | |
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Flash Point |
greater than 235 °F (NTP, 1992) | |
Record name | O-NITROACETOPHENONE | |
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Solubility |
Insoluble (NTP, 1992) | |
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CAS No. |
577-59-3 | |
Record name | O-NITROACETOPHENONE | |
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Record name | 2′-Nitroacetophenone | |
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Record name | 2-Acetylnitrobenzene | |
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Record name | 2'-Nitroacetophenone | |
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Record name | Ethanone, 1-(2-nitrophenyl)- | |
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Record name | 2-Nitroacetophenone | |
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Record name | 2'-nitroacetophenone | |
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Record name | 2-ACETYLNITROBENZENE | |
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Melting Point |
82 to 84 °F (NTP, 1992) | |
Record name | O-NITROACETOPHENONE | |
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Retrosynthesis Analysis
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